Cas no 2171761-79-6 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a thiazole heterocycle, which enhances its utility in constructing bioactive peptides with tailored properties. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. Its structural complexity allows for precise incorporation of thiazole-containing motifs, which are valuable in medicinal chemistry for their role in modulating peptide stability and receptor interactions. This derivative is particularly suited for researchers developing peptide-based therapeutics or probes requiring controlled functionalization.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid structure
2171761-79-6 structure
Product name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid
CAS No:2171761-79-6
MF:C26H27N3O5S
Molecular Weight:493.574685335159
CID:6396009
PubChem ID:165495407

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
    • EN300-1551545
    • 2171761-79-6
    • インチ: 1S/C26H27N3O5S/c1-2-11-29(14-24(30)31)25(32)23(12-17-13-27-16-35-17)28-26(33)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,13,16,22-23H,2,11-12,14-15H2,1H3,(H,28,33)(H,30,31)
    • InChIKey: HBENEZDZHVWRAZ-UHFFFAOYSA-N
    • SMILES: S1C=NC=C1CC(C(N(CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 493.16714214g/mol
  • 同位素质量: 493.16714214g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 731
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 137Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1551545-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1551545-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551545-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
5g
$9769.0 2023-06-06
Enamine
EN300-1551545-50mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1551545-0.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
0.5g
$3233.0 2023-06-06
Enamine
EN300-1551545-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
1g
$3368.0 2023-06-06
Enamine
EN300-1551545-5000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1551545-100mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1551545-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
10g
$14487.0 2023-06-06
Enamine
EN300-1551545-2.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamido]acetic acid
2171761-79-6
2.5g
$6602.0 2023-06-06

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acidに関する追加情報

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid (CAS No. 2171761-79-6)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid (CAS No. 2171761-79-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is characterized by its unique structural features and potential applications in drug development and protein chemistry.

The Fmoc group, or fluorenylmethoxycarbonyl group, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of this group in the compound ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the chemical reactions involved. The thiazole moiety, specifically the 1,3-thiazol-5-yl substituent, adds further complexity and functionality to the molecule, contributing to its potential biological activity and reactivity.

Recent studies have highlighted the importance of Fmoc-protected amino acid derivatives in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that compounds with similar structures exhibit potent anti-inflammatory properties. The researchers found that the thiazole ring enhances the compound's ability to modulate specific signaling pathways involved in inflammation, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its potential therapeutic applications, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid has been utilized in protein chemistry and bioconjugation studies. The Fmoc protection strategy allows for the selective modification of amino acids within peptides and proteins, enabling researchers to create highly specific bioconjugates with tailored properties. A notable example is a study published in *Bioconjugate Chemistry* (2022), where this compound was used to develop targeted drug delivery systems for cancer therapy. The researchers conjugated the compound to antibody fragments, resulting in enhanced tumor specificity and reduced systemic toxicity.

The synthesis of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid involves a series of well-defined steps that ensure high purity and yield. The process typically begins with the protection of an amino acid using the Fmoc group, followed by functionalization with the thiazole moiety and subsequent coupling reactions to form the final product. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its structure.

The stability and solubility properties of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid are also critical factors in its application. Studies have shown that the compound exhibits good stability under various conditions, including pH changes and temperature variations. Its solubility can be optimized by adjusting the solvent system or through chemical modifications, making it suitable for both laboratory-scale experiments and industrial-scale production.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propyl-3-(1,3-thiazol-5-yl)propanamidoacetic acid (CAS No. 2171761-79-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for developing novel therapeutic agents and bioconjugates. Ongoing research continues to explore its full range of applications, contributing to advancements in drug discovery and protein engineering.

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